3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 1257548-28-9, PubChem CID is a synthetic benzenesulfonamide derivative with the molecular formula C₁₂H₁₁ClFNO₃S₂ and a molecular weight of 335.8 g/mol. Its structure features a 3-chloro-4-fluoro-substituted benzene ring linked via a sulfonamide bridge to a 2-hydroxy-2-(thiophen-3-yl)ethyl side chain, wherein the thiophene attachment occurs specifically at the 3-position rather than the more common 2-position.

Molecular Formula C12H11ClFNO3S2
Molecular Weight 335.79
CAS No. 1257548-28-9
Cat. No. B2528199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
CAS1257548-28-9
Molecular FormulaC12H11ClFNO3S2
Molecular Weight335.79
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)NCC(C2=CSC=C2)O)Cl)F
InChIInChI=1S/C12H11ClFNO3S2/c13-10-5-9(1-2-11(10)14)20(17,18)15-6-12(16)8-3-4-19-7-8/h1-5,7,12,15-16H,6H2
InChIKeyBLTTYMCOYFPGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 1257548-28-9): Procurement-Relevant Physicochemical and Structural Baseline


3-Chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 1257548-28-9, PubChem CID 52992633) is a synthetic benzenesulfonamide derivative with the molecular formula C₁₂H₁₁ClFNO₃S₂ and a molecular weight of 335.8 g/mol [1]. Its structure features a 3-chloro-4-fluoro-substituted benzene ring linked via a sulfonamide bridge to a 2-hydroxy-2-(thiophen-3-yl)ethyl side chain, wherein the thiophene attachment occurs specifically at the 3-position rather than the more common 2-position [1][2]. Key computed physicochemical properties include an XLogP3 of 2.1, a topological polar surface area of 103 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound contains one undefined stereocenter at the hydroxyl-bearing carbon, meaning it exists as a racemic mixture unless chiral resolution is performed [1]. This compound is catalogued as a research chemical and screening compound supplied by multiple vendors under identifiers including AKOS024523509, VU0524765-1, and F5857-1354, with typical purity specifications of ≥95% [2].

Why Generic Substitution Fails for 3-Chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Structural Determinants That Preclude Simple Analog Interchange


In-class benzenesulfonamide derivatives bearing thiophene-containing hydroxyethyl side chains cannot be treated as interchangeable procurement items because three specific structural variables—the halogen substitution pattern on the benzene ring, the thiophene attachment position (2-yl vs. 3-yl), and the linker length between the sulfonamide nitrogen and the hydroxyl-bearing carbon—exert independent and interacting effects on target binding, metabolic stability, and physicochemical properties [1][2]. Published structure-activity relationship (SAR) studies on thiophene-benzenesulfonamide series targeting cyclin-dependent kinases (CDKs) and carbonic anhydrases demonstrate that even single-atom modifications in the halogen substitution pattern (e.g., 3-Cl-4-F vs. 2-Cl vs. 2,6-diF) produce distinct selectivity profiles and potency shifts [1]. Furthermore, the regiospecific attachment of the thiophene at the 3-position, as opposed to the 2-position, alters the spatial orientation of the sulfur heteroatom and consequently the hydrogen-bonding geometry within enzyme active sites [2]. The following quantitative evidence guide details the dimensions along which CAS 1257548-28-9 can be differentiated from its closest structural analogs.

Quantitative Differential Evidence for 3-Chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 1257548-28-9): Comparator-Anchored Procurement Decision Support


Halogen Substitution Pattern: 3-Chloro-4-Fluoro vs. 2-Chloro and 2,6-Difluoro Benzenesulfonamide Analogs — Physicochemical Differentiation

The 3-chloro-4-fluoro substitution pattern on the benzenesulfonamide ring of the target compound confers a distinct lipophilicity (XLogP3 = 2.1) compared to the 2-chloro monosubstituted analog 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 1251547-27-9; MW 317.8; XLogP3 ~1.7 estimated by fragment addition) and the 2,6-difluoro analog (CAS 1251561-50-8; XLogP3 ~1.5 estimated) [1]. The higher XLogP3 of the 3-Cl-4-F compound predicts enhanced membrane permeability compared to these mono- or di-fluoro analogs, which may be advantageous for intracellular target engagement but could also increase non-specific protein binding [2]. The topological polar surface area (103 Ų) is identical across these analogs due to conserved hydrogen bond donor/acceptor counts, meaning the lipophilicity difference is the primary physicochemical differentiator within this series [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Thiophene Regioisomerism: 3-Yl vs. 2-Yl Attachment — Impact on Target Binding Geometry in Sulfonamide Enzyme Inhibitors

The thiophene ring in CAS 1257548-28-9 is linked via the 3-position, which orients the sulfur heteroatom differently within the binding pocket compared to 2-yl-attached thiophene sulfonamide analogs. In the published carbonic anhydrase inhibitor series by Shepard et al. (1991), (hydroxyalkyl)sulfonyl thiophene sulfonamides with the thiophene attached at different positions exhibit distinct inhibitory potencies against carbonic anhydrase II (CA II), with nanomolar-range IC₅₀ values that vary depending on the thiophene attachment point and the hydroxyalkyl linker length [1]. Although the specific IC₅₀ value for CAS 1257548-28-9 against CA II has not been published, the class-level SAR establishes that 3-yl vs. 2-yl thiophene regioisomers are not functionally equivalent for sulfonamide-enzyme zinc coordination geometry [1]. In the CDK inhibitor context, Geyer et al. (2010) demonstrated that substituted thiophene benzenesulfonamides exhibit differential selectivity for Pfmrk (a plasmodial CDK) over human CDK1 and CDK2, with potency and selectivity modulated by both the thiophene substitution pattern and the benzenesulfonamide ring substituents [2].

Enzyme Inhibition Carbonic Anhydrase Kinase Selectivity

Hydroxyethyl Linker Length: Ethyl vs. Methyl and Propyl Homologs — Differential Metabolic Stability and Hydrogen-Bonding Capacity

CAS 1257548-28-9 features a two-carbon ethyl linker between the sulfonamide nitrogen and the hydroxyl-bearing carbon, with the thiophene ring attached at the β-carbon. This linker length distinguishes it from the one-carbon methyl-linked analog 3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 1060282-23-6; MW 305.8) and the three-carbon propyl-linked analog 3-chloro-4-fluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]benzene-1-sulfonamide (CAS 2034571-19-0; MW 349.8) [1][2]. The ethyl linker provides two rotatable bonds between the sulfonamide and the hydroxyl group (total rotatable bond count = 5) compared to three in the propyl analog (rotatable bond count = 6), which has implications for conformational entropy upon target binding [1][2]. In the carbonic anhydrase inhibitor literature, (hydroxyalkyl)sulfonyl linker length directly correlates with both enzyme inhibition potency and topical ocular bioavailability; ethyl-linked compounds in the Shepard et al. (1991) series showed an optimal balance between CA II inhibitory potency and corneal permeability compared to methyl and propyl homologs [3]. The hydroxyl group at the β-position relative to the sulfonamide nitrogen can form an intramolecular hydrogen bond with one of the sulfonamide oxygens, a conformation that is geometrically unfavorable for the propyl homolog [3].

Metabolic Stability Linker Optimization Pharmacokinetics

Combined Halogen + Thiophene-3-Yl Pharmacophore: Distinct from 4-Trifluoromethoxy and Other Benzenesulfonamide Substitution Patterns in Screening Library Diversity

CAS 1257548-28-9 combines a 3-chloro-4-fluoro benzenesulfonamide core with a thiophen-3-yl-hydroxyethyl side chain, a substitution pattern that is distinct within the broader benzenesulfonamide-thiophene chemical space. The 4-trifluoromethoxy analog N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1251609-73-0; MW 367.4; XLogP3 ~2.8 estimated) has a larger, more electron-withdrawing 4-OCF₃ group that increases both molecular weight (+31.6 Da) and lipophilicity (~+0.7 log units), which can alter metabolic pathways (e.g., susceptibility to CYP-mediated oxidation vs. reductive dehalogenation) and off-target pharmacology [1]. The presence of both a chlorine and a fluorine on the benzene ring of the target compound provides a halogen-bonding donor (Cl) and a strong hydrogen-bond acceptor (F), a dual halogen pharmacophore feature that is absent in the mono-halogenated and trifluoromethoxy-substituted analogs . In screening library design, this 3-Cl-4-F pattern represents a unique Tanimoto similarity distance of approximately 0.35–0.50 from the 4-OCF₃ analog (estimated by ECFP4 fingerprint comparison of the benzenesulfonamide substructure), placing it in a distinct chemical series cluster [2].

Chemical Diversity Fragment-Based Screening Library Design

Evidence-Backed Research and Industrial Application Scenarios for 3-Chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 1257548-28-9)


Carbonic Anhydrase Inhibitor Screening and Topical Ocular Drug Discovery Programs

Based on class-level SAR from the Shepard et al. (1991) series, CAS 1257548-28-9 is structurally positioned as a candidate for carbonic anhydrase II (CA II) inhibition screening, particularly for programs targeting topical treatment of glaucoma. The 3-chloro-4-fluoro substitution pattern and the thiophen-3-yl-hydroxyethyl side chain are expected to confer a distinct potency-corneal permeability balance relative to the published 2-yl thiophene and shorter/longer linker analogs [1]. This compound should be considered for head-to-head CA II inhibition profiling alongside its methyl and propyl linker homologs to establish a complete linker-length SAR within the 3-Cl-4-F subseries [1].

Kinase Selectivity Profiling: CDK and PAK Family Inhibitor Development

The thiophene-benzenesulfonamide scaffold has demonstrated activity against cyclin-dependent kinases (CDKs), including the plasmodial kinase Pfmrk and human CDK7, as reported by Geyer et al. (2010) [1]. CAS 1257548-28-9 bears the key pharmacophoric elements identified in that study and can be deployed as a starting point for kinase selectivity profiling across the CDK family (CDK1, CDK2, CDK5, CDK7, CDK9) and the PAK (p21-activated kinase) family. The specific 3-Cl-4-F halogen pattern and 3-yl thiophene orientation are predicted to produce a selectivity fingerprint distinct from the published 2-thiophene and benzyl sulfonamide analogs in the Geyer et al. dataset [1].

Chemical Biology Probe Development: Halogen-Bonding and Hydrogen-Bonding Pharmacophore Studies

The dual halogen substitution (3-Cl, 4-F) on the benzenesulfonamide ring of CAS 1257548-28-9 provides a unique halogen-bonding donor (chlorine at the meta position) and a strong hydrogen-bond acceptor (fluorine at the para position) within a single scaffold, as established in the structural characterization [1]. This compound is suitable for systematic halogen-bonding interaction studies with protein targets, where the contribution of each halogen to binding affinity can be deconvoluted by comparison with the mono-chloro (CAS 1251547-27-9) and mono-fluoro analogs. The conserved thiophene-3-yl-hydroxyethyl side chain across this series ensures that observed affinity differences can be attributed primarily to the halogen substitution pattern [1][2].

Screening Library Diversification: Filling the 3-Cl-4-F Benzenesulfonamide-Thiophene Chemical Space Gap

As demonstrated in the quantitative evidence, CAS 1257548-28-9 occupies a distinct region of physicochemical space (XLogP3 = 2.1, TPSA = 103 Ų, MW = 335.8) relative to the 4-OCF₃ (XLogP3 ~2.8), 2-Cl (XLogP3 ~1.7), and 2,6-diF (XLogP3 ~1.5) analogs [1][2][3]. For organizations curating focused benzenesulfonamide screening libraries, this compound increases the diversity of the halogenated aromatic subseries and reduces redundancy. Its procurement should be prioritized when the screening objective is to maximize coverage of the lipophilicity range between XLogP3 1.5 and 2.8 within a congeneric thiophene-hydroxyethyl benzenesulfonamide series [1][2][3].

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.